molecular formula C11H16OS B13849804 1-Methyl-3-(3-methylsulfanylpropoxy)benzene

1-Methyl-3-(3-methylsulfanylpropoxy)benzene

Cat. No.: B13849804
M. Wt: 196.31 g/mol
InChI Key: VWJVIJFEZUOHAZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylsulfanylpropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a 3-(methylsulfanylpropoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1-methyl-3-hydroxybenzene (m-cresol).

    Alkylation: The hydroxyl group of m-cresol is alkylated using 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. This reaction forms the 3-(methylsulfanylpropoxy) group attached to the benzene ring.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methylsulfanylpropoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylsulfanylated benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-3-(3-methylsulfanylpropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(methylsulfinyl)benzene: Similar structure but with a sulfinyl group instead of a sulfanyl group.

    1-Methyl-3-(propoxymethyl)benzene: Similar structure but with a propoxymethyl group instead of a methylsulfanylpropoxy group.

Uniqueness

1-Methyl-3-(3-methylsulfanylpropoxy)benzene is unique due to the presence of the 3-(methylsulfanylpropoxy) group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-methyl-3-(3-methylsulfanylpropoxy)benzene

InChI

InChI=1S/C11H16OS/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

VWJVIJFEZUOHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCSC

Origin of Product

United States

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